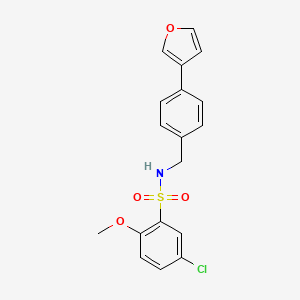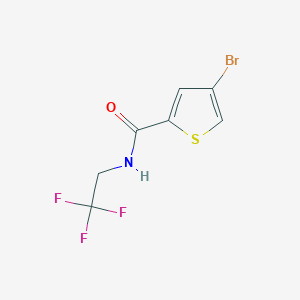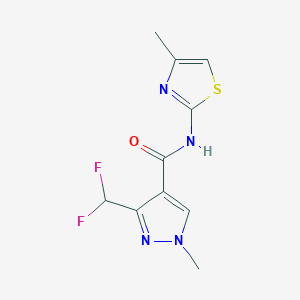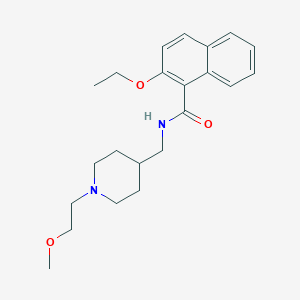
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a member of the imidazole family of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell growth, inflammation, and oxidative stress. The compound has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurology, the compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.
実験室実験の利点と制限
The advantages of using N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit various cellular pathways, and its antimicrobial properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are many future directions for the study of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide. Some potential areas of research include the development of new therapeutic applications for the compound, the optimization of the synthesis method to produce higher yields and purity, and the study of its potential toxicity and safety in vivo. Additionally, the compound could be studied for its potential to act as a lead compound for the development of new drugs with similar structures and potential therapeutic properties.
合成法
The synthesis of N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-nitrobenzyl chloride to form N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)aniline. This intermediate is then reacted with imidazole-4-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
科学的研究の応用
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and infectious diseases. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, the compound has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, the compound has been shown to have antimicrobial properties and has been studied for its potential to treat infections caused by bacteria and fungi.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIDAAGCDIXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


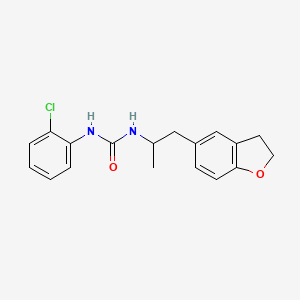

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)
![1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783204.png)
